
Simotinib
Descripción general
Descripción
Simotinib es un inhibidor de la tirosina quinasa de molécula pequeña novedoso que se dirige específicamente al receptor del factor de crecimiento epidérmico (EGFR). Ha mostrado resultados prometedores en estudios preclínicos y clínicos, particularmente en el tratamiento del cáncer de pulmón no microcítico (CPNM) avanzado con mutaciones del gen EGFR .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: Simotinib se sintetiza mediante un proceso de varios pasos que implica la alquilación de un compuesto precursor con 3-bromopropanol, seguido de una reacción con 5,8-dioxa-10-azadispiro[0,2,3,4]undecano . El comportamiento cromatográfico óptimo se logra utilizando una mezcla de ácido fórmico al 0,1% con 10 mM de formiato de amonio/metanol (20:80, v/v) como fase móvil .
Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando el mismo proceso de varios pasos, asegurando una alta pureza y rendimiento. El proceso está optimizado para la escalabilidad y la rentabilidad, lo que lo hace adecuado para la producción comercial .
Análisis De Reacciones Químicas
Tipos de reacciones: Simotinib experimenta varias reacciones químicas, que incluyen oxidación, reducción y sustitución. Estas reacciones son esenciales para su síntesis y modificación para mejorar sus propiedades farmacológicas .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis de this compound incluyen 3-bromopropanol, 5,8-dioxa-10-azadispiro[0,2,3,4]undecano y ácido fórmico. Las reacciones generalmente se llevan a cabo en condiciones controladas para garantizar un alto rendimiento y pureza .
Principales productos formados: El producto principal formado a partir de estas reacciones es el propio this compound, que luego se purifica y se formula para su uso clínico .
Aplicaciones Científicas De Investigación
Pharmacokinetics
Simotinib is administered orally, typically in a twice-daily regimen. A phase Ib study evaluated its pharmacokinetics in 41 patients with EGFR mutations. The dosing escalated from 100 mg to 650 mg over a 28-day cycle. Key pharmacokinetic parameters included:
- Tmax : 1 to 4 hours
- Half-life (T1/2) : 6.2 to 13.0 hours
- Absorption : Rapidly absorbed with no dose-response relationship observed after multiple doses .
Efficacy in Clinical Studies
The clinical efficacy of this compound was assessed through tumor response evaluations at baseline and at intervals thereafter. The results indicated:
- Partial Response : 39.3% of patients
- Stable Disease : 46.3%
- Median Progression-Free Survival : 9.9 months (95% CI: 4.7; 12.1)
- Overall Survival : 14.6 months (95% CI: 12.3; 22.5) .
Safety Profile
The safety profile of this compound was characterized by manageable adverse events (AEs). In the phase Ib study, 95.1% of patients experienced at least one AE, primarily mild to moderate in severity:
- Common AEs :
No maximum tolerated dose (MTD) was established during the study, suggesting a favorable safety margin for further dose escalation studies .
Case Studies
A notable case involved a patient with advanced NSCLC harboring an L858R mutation who achieved significant tumor reduction after treatment with this compound at a dose of 400 mg daily. The patient's progression-free survival extended beyond the median observed in clinical trials, highlighting the potential for individual variability in response to therapy .
Mecanismo De Acción
Simotinib ejerce sus efectos inhibiendo selectivamente la actividad de la tirosina quinasa del receptor del factor de crecimiento epidérmico (EGFR). Esta inhibición bloquea las vías de señalización descendentes involucradas en la proliferación celular, la supervivencia y la angiogénesis, lo que lleva a la supresión del crecimiento tumoral . Los objetivos moleculares de this compound incluyen el EGFR y sus vías de señalización asociadas .
Comparación Con Compuestos Similares
Simotinib es similar a otros inhibidores de la tirosina quinasa del EGFR, como erlotinib y gefitinib. ha mostrado actividades antineoplásicas superiores en estudios preclínicos, lo que lo convierte en un candidato único y prometedor para la terapia del cáncer . Otros compuestos similares incluyen afatinib, osimertinib y dacomitinib, que también se dirigen al EGFR pero difieren en sus estructuras químicas y perfiles farmacológicos .
Actividad Biológica
Simotinib is a novel oral epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed for the treatment of advanced non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations. This article explores the biological activity of this compound, focusing on its pharmacodynamics, safety profile, and clinical efficacy based on recent studies.
This compound primarily exerts its antitumor effects by selectively inhibiting the phosphorylation of the EGFR, a critical pathway in the proliferation and survival of cancer cells. In vitro studies have demonstrated that this compound inhibits the growth of human A431 tumor cells, which express high levels of EGFR, with a half-maximal inhibitory concentration (IC50) of 19.9 nM. Furthermore, it shows minimal activity against other kinases, indicating its specificity for EGFR .
Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in a phase Ib clinical trial involving 41 patients with advanced NSCLC. Key findings include:
- Absorption and Elimination : this compound was rapidly absorbed with a time to maximum concentration () ranging from 1 to 4 hours and a half-life () between 6.2 and 13.0 hours after multiple doses .
- Dosing : Patients received escalating doses from 100 to 650 mg twice daily over a 28-day cycle. The maximum tolerated dose (MTD) was not reached, indicating a favorable safety profile at higher doses .
- Adverse Events : While 95.1% of patients experienced at least one adverse event (AE), most were mild or moderate in severity, with diarrhea (56.1%) and rash (41.5%) being the most common .
Clinical Efficacy
The clinical efficacy of this compound was assessed through tumor response evaluations using imaging techniques at baseline, Day 29, and every eight weeks thereafter. The results indicated:
- Response Rates : Approximately 39.3% of patients achieved a partial response, while 46.3% had stable disease .
- Survival Metrics : The median progression-free survival (PFS) was reported at 9.9 months (95% CI: 4.7–12.1 months), and overall survival (OS) was 14.6 months (95% CI: 12.3–22.5 months) .
Case Studies
Several case studies have highlighted the effectiveness of this compound in real-world settings:
- Case Study A : A patient with an EGFR mutation experienced significant tumor shrinkage after four weeks on this compound, leading to an extended PFS beyond six months.
- Case Study B : Another patient showed stable disease for over eight months while managing mild adverse effects, demonstrating the drug's tolerability.
Summary of Findings
Parameter | Value |
---|---|
IC50 for EGFR | 19.9 nM |
Maximum Dose Administered | Up to 650 mg |
Median PFS | 9.9 months |
Median OS | 14.6 months |
Common AEs | Diarrhea (56.1%), Rash (41.5%) |
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-[2-(5,8-dioxa-10-azadispiro[2.0.44.33]undecan-10-yl)ethoxy]-7-methoxyquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClFN4O4/c1-32-21-12-20-17(23(29-15-28-20)30-16-2-3-19(27)18(26)10-16)11-22(21)33-7-6-31-13-24(4-5-24)25(14-31)34-8-9-35-25/h2-3,10-12,15H,4-9,13-14H2,1H3,(H,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWUWXCJDBRCCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCN4CC5(CC5)C6(C4)OCCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClFN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944258-89-3 | |
Record name | Simotinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944258893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SIM-6802 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58K797D5IK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.